molecular formula C12H12O3 B1597486 3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde CAS No. 428847-37-4

3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde

Cat. No. B1597486
M. Wt: 204.22 g/mol
InChI Key: PODDLMWNBNRQJK-UHFFFAOYSA-N
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Description

“3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde” is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.23 . This compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for “3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde” is 1S/C12H12O3/c1-3-7-15-11-6-5-10 (9-13)8-12 (11)14-4-2/h1,5-6,8-9H,4,7H2,2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of “3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde” is between 75-77 degrees Celsius . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Analysis : The synthesis of compounds related to 3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde, such as 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, demonstrates the chemical versatility of these compounds. Their structural characteristics, determined by methods like X-ray diffraction, are crucial for understanding their potential applications in various fields (Wang Yong-jian, 2010).

Applications in Material Science

  • Electrical Conductivity and Polymer Synthesis : A study on bis-aldehyde monomers, including 3-ethoxy-4-(4′-formyl-phenoxy)benzaldehyde, highlights their application in creating electrically conductive pristine polyazomethines. These compounds exhibit significant electrical conductivity, which is essential for material science applications (A. Hafeez et al., 2019).

Chemical Reactions and Synthesis Techniques

  • Catalysis and Chemical Synthesis : Studies explore the use of related compounds in catalyzing various chemical reactions. For example, the use of similar benzaldehyde derivatives in processes like 1,3-dipolar cycloadditions and the synthesis of heterocyclic compounds indicates the potential utility of 3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde in complex chemical syntheses (S. S. Mathur & H. Suschitzky, 1975).

Novel Chemical Derivatives

  • Synthesis of Derivatives : Research into the synthesis of triazole-linked vanillin glycoconjugates using alkyne derivatives of vanillin, including 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde, illustrates the compound's role in creating novel chemical derivatives. This has implications for developing new materials and chemicals with specific properties (P. Dwivedi et al., 2017).

Molecular Structure Studies

  • Crystallographic and Electronic Studies : Investigations into the crystal structures and electronic properties of related compounds, such as various oxime ether derivatives, offer insights into the molecular behavior and potential applications of 3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde. These studies are vital for understanding the compound's behavior in different contexts (Tanusri Dey et al., 2017).

properties

IUPAC Name

3-ethoxy-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h1,5-6,8-9H,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODDLMWNBNRQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366453
Record name 3-Ethoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde

CAS RN

428847-37-4
Record name 3-Ethoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Wilson, SK Safi, A Dhamsaniya, P Trivedi… - World Scientific …, 2019 - bibliotekanauki.pl
A novel series of 2-alkoxy (1,2,3-triazole) benzaldehyde hybrids composed of Vanillin are synthesized for antimicrobial evaluation. Of antimicrobial strains tested, consisted of …
Number of citations: 3 bibliotekanauki.pl
IA Schepetkin, ZS Nurmaganbetov, SD Fazylov… - Molecules, 2023 - mdpi.com
Alzheimer’s disease (AD) is a neurodegenerative disease characterized by progressive memory loss and cognitive impairment due in part to a severe loss of cholinergic neurons in …
Number of citations: 8 www.mdpi.com

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